3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione
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Overview
Description
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a fused pyrazole ring system with two phenyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione typically involves the reaction of 1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . Another method involves using a hydrazone, which produces an azine as a by-product . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the pyrazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A simpler analog without the fused pyrazole ring.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar fused ring system but different substituents and properties.
Uniqueness
3,5-Diphenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione is unique due to its specific fused ring structure and the presence of two phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
919533-31-6 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1,7-diphenylpyrazolo[1,2-a]pyrazole-3,5-dione |
InChI |
InChI=1S/C18H12N2O2/c21-17-11-15(13-7-3-1-4-8-13)19-16(12-18(22)20(17)19)14-9-5-2-6-10-14/h1-12H |
InChI Key |
OCAJDZHJXZXHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N3N2C(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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